

5-Bromoanthranilonitrile: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5-Bromoanthranilonitrile

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This technical guide provides an in-depth overview of **5-Bromoanthranilonitrile**, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visual representations of its synthetic pathway.

Core Compound Data

5-Bromoanthranilonitrile, also known as 2-Amino-5-bromobenzonitrile, is a versatile chemical intermediate. Its key identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Citation
CAS Number	39263-32-6	[1][2][3][4]
Molecular Formula	C ₇ H ₅ BrN ₂	[2][4]
Molecular Weight	197.03 g/mol	[2][4][5]
Appearance	White to light yellow crystalline powder	[1][6]
Melting Point	96-100 °C (lit.)	[1][4][6]
Boiling Point	288.4 °C at 760 mmHg	[6]
Density	1.68 g/cm ³	[6]
Solubility	Soluble in methanol	[1][4]
IUPAC Name	2-amino-5-bromobenzonitrile	[2]

Synthesis and Experimental Protocol

5-Bromoanthranilonitrile is noted for its role as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. It has been utilized in the creation of copper-ligand coordination complexes and multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer properties[1][4].

A common synthetic route to **5-Bromoanthranilonitrile** involves the bromination of 2-aminobenzonitrile. The following is a detailed experimental protocol for this synthesis:

Objective: To synthesize 2-amino-5-bromobenzonitrile from 2-aminobenzonitrile.

Materials:

- 2-aminobenzonitrile
- Acetic acid
- Ammonium bromide

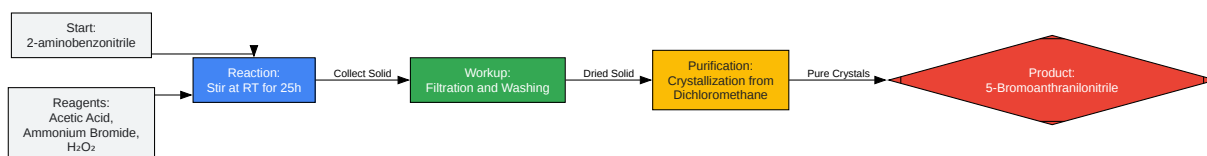
- 35% aqueous solution of hydrogen peroxide
- Dichloromethane

Procedure:

- Dissolve 2-aminobenzonitrile (0.1 mol, 11.8 g) in acetic acid (120 ml).
- Sequentially add ammonium bromide (0.105 mol, 10.3 g) and a 35% aqueous solution of hydrogen peroxide (0.105 mol, 10.2 ml) to the solution.
- Stir the reaction mixture at room temperature for approximately 1 hour.
- Continue stirring for an additional 24 hours, monitoring the reaction's completion using LCMS analysis.
- Upon completion, collect the resulting solid by filtration and wash it with water.
- Dry the solid and then dissolve it in an excess of dichloromethane.
- Concentrate the dichloromethane solution until a precipitate begins to form, then allow it to crystallize completely.
- Collect the crystals by filtration and wash them with a small amount of dichloromethane.
- The final product is an off-white crystalline solid of 2-amino-5-bromobenzonitrile^[1].

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromoanthranilonitrile** from 2-aminobenzonitrile.



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Caption: Synthesis of **5-Bromoanthranilonitrile**.

Applications in Drug Discovery

The presence of amino, cyano, and bromo functional groups makes **5-Bromoanthranilonitrile** a valuable starting material for creating more complex molecular structures[7]. Its utility is particularly noted in the synthesis of quinazolines and other fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their frequent appearance in biologically active compounds[8]. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, expanding its synthetic potential in the development of novel therapeutic agents.

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